Lipophilicity (XLogP3-AA) Shift vs. 2-Fluorophenoxy Regioisomer
The para-fluorophenoxy compound (target) demonstrates a distinct lipophilicity profile compared to its ortho-fluorophenoxy regioisomer. The target's XLogP3-AA value is 2.6, while the 2-fluorophenoxy isomer (2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide) is computed to have an XLogP3-AA of 2.4 [1][2]. This difference of +0.2 log units, though modest, is consequential in lead optimization campaigns where lipophilic efficiency (LipE) is a key parameter for balancing potency and ADMET properties. In the apixaban discovery program, similar subtle changes in logP were associated with marked differences in oral bioavailability and metabolic stability [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2.4 (2-fluorophenoxy regioisomer) |
| Quantified Difference | +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For researchers procuring a tool compound with a specific lipophilicity window to optimize ligand efficiency, the target compound provides a measurably higher logP than its ortho-fluoro analog, enabling a systematic exploration of hydrophobic binding pocket interactions.
- [1] PubChem. (2026). Compound Summary for CID 7687919. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for the 2-fluorophenoxy regioisomer (2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide). National Center for Biotechnology Information. View Source
- [3] Pinto, D. J. P., et al. (2007). Journal of Medicinal Chemistry, 50(22), 5339-5356. View Source
